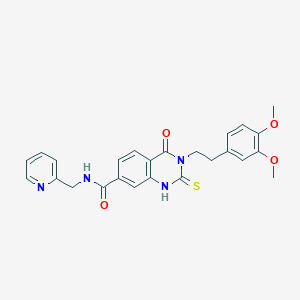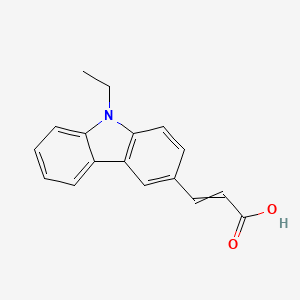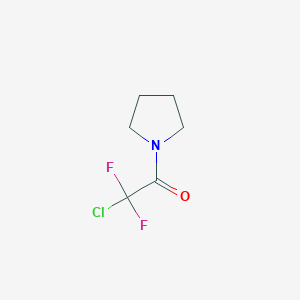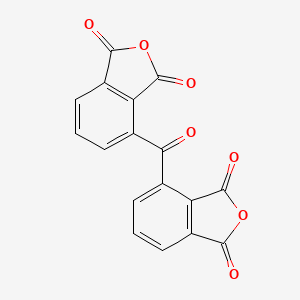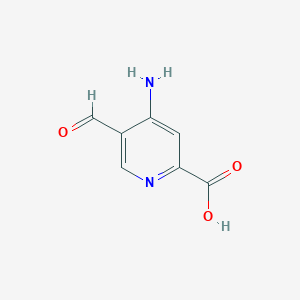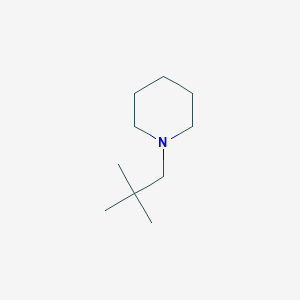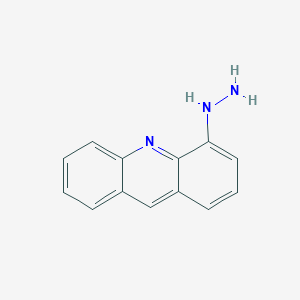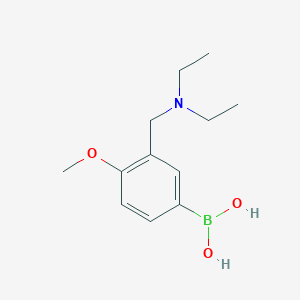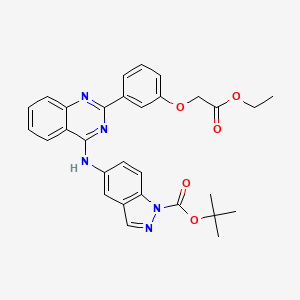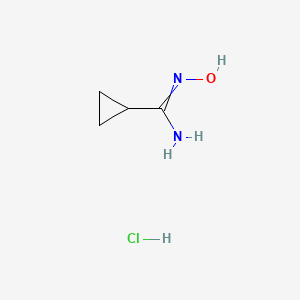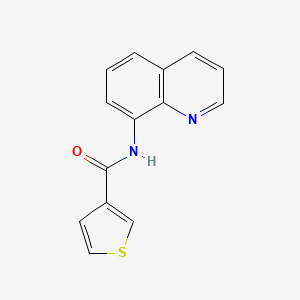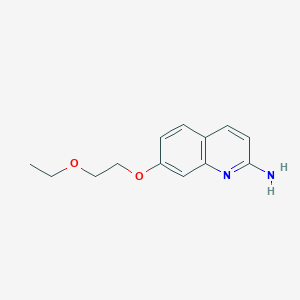
7-(2-Ethoxyethoxy)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Ethoxyethoxy)quinolin-2-amine is a quinoline derivative with the molecular formula C13H16N2O2. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with an ethoxyethoxy group at the 7-position and an amine group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethoxyethoxy)quinolin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones, followed by functionalization of the quinoline core. For example, the Friedländer synthesis is a classical method that involves the condensation of aniline with a carbonyl compound, followed by cyclodehydration to form the quinoline ring .
Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethoxyethoxy group at the 7-position of the quinoline ring . These reactions typically require specific ligands and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
7-(2-Ethoxyethoxy)quinolin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position or 7-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base or catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
7-(2-Ethoxyethoxy)quinolin-2-amine has several scientific research applications:
作用機序
The mechanism of action of 7-(2-Ethoxyethoxy)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
2-Aminoquinoline: A quinoline derivative with an amine group at the 2-position.
7-Ethoxyquinoline: A quinoline derivative with an ethoxy group at the 7-position.
Uniqueness
7-(2-Ethoxyethoxy)quinolin-2-amine is unique due to the presence of both an ethoxyethoxy group at the 7-position and an amine group at the 2-position. This combination of functional groups imparts specific chemical reactivity and biological activity to the compound, distinguishing it from other quinoline derivatives .
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
7-(2-ethoxyethoxy)quinolin-2-amine |
InChI |
InChI=1S/C13H16N2O2/c1-2-16-7-8-17-11-5-3-10-4-6-13(14)15-12(10)9-11/h3-6,9H,2,7-8H2,1H3,(H2,14,15) |
InChIキー |
SHNCKVFTKGUDER-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1=CC2=C(C=C1)C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,4-Dihydroxy-3-[5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14117677.png)
